2-Methyl Substituent Enhances Lipophilicity and Membrane Permeability
The 2-methyl group on the oxazole ring increases the computed partition coefficient (XLogP3-AA) of (4-(2-methyloxazol-4-yl)phenyl)methanol to 1.5, compared with 1.2 for the des-methyl analog (4-(oxazol-4-yl)phenyl)methanol [1][2]. This ~0.3 log-unit difference corresponds to a roughly two-fold increase in predicted membrane partitioning while retaining an identical TPSA of 46.3 Ų, offering an improved permeability-to-polarity balance without sacrificing hydrogen-bonding capacity.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and TPSA |
|---|---|
| Target Compound Data | XLogP3-AA = 1.5, TPSA = 46.3 Ų |
| Comparator Or Baseline | (4-(Oxazol-4-yl)phenyl)methanol: XLogP3-AA = 1.2, TPSA = 46.3 Ų |
| Quantified Difference | ΔXLogP3-AA = +0.3 (same TPSA) |
| Conditions | Computed properties via PubChem (XLogP3 3.0, Cactvs 3.4.8.24) |
Why This Matters
In library design, a higher LogP at constant TPSA improves the likelihood of crossing lipid bilayers while maintaining solubility, making the 2-methylated variant a superior starting point for CNS- or intracellular-targeted probe synthesis.
- [1] PubChem Computed Properties for (4-(2-Methyloxazol-4-yl)phenyl)methanol (CID 105443461). XLogP3-AA = 1.5, TPSA = 46.3 Ų. View Source
- [2] PubChem Computed Properties for (4-(Oxazol-4-yl)phenyl)methanol (CID 70328382). XLogP3-AA = 1.2, TPSA = 46.3 Ų. View Source
